molecular formula C18H13F5N4O3 B13359535 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13359535
M. Wt: 428.3 g/mol
InChI Key: VMBXTSXCJXRGHM-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features both difluoromethoxy and trifluoromethoxy groups, which contribute to its stability and reactivity

Properties

Molecular Formula

C18H13F5N4O3

Molecular Weight

428.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H13F5N4O3/c1-10-24-15(26-27(10)12-5-7-13(8-6-12)29-17(19)20)16(28)25-11-3-2-4-14(9-11)30-18(21,22)23/h2-9,17H,1H3,(H,25,28)

InChI Key

VMBXTSXCJXRGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the difluoromethoxy and trifluoromethoxy phenyl precursors. These precursors undergo a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring. The final step involves the coupling of the triazole ring with the carboxamide group under specific reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and trifluoromethoxy groups contribute to its binding affinity and specificity towards these targets. The triazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethoxy groups, along with the triazole ring, which provides a distinct set of chemical and biological properties.

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